(-)-Nebivolol -

(-)-Nebivolol

Catalog Number: EVT-13584391
CAS Number:
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Nebivolol is a selective beta-1 adrenergic receptor antagonist primarily utilized in the treatment of hypertension and heart failure. It is distinguished by its unique pharmacological profile, which includes vasodilatory properties attributed to one of its enantiomers, thus providing a dual mechanism of action. The compound was approved by the FDA on December 17, 2007, and is marketed under the brand name Bystolic, among others .

Source

Nebivolol is synthesized from various organic precursors, with significant research focused on optimizing its production methods. The compound is derived from a racemic mixture of two enantiomers: one exhibiting beta-blocking activity and the other functioning as a cardiac stimulant without beta-adrenergic activity .

Classification

Nebivolol is classified as a small molecule drug within the category of beta blockers. Its chemical formula is C22H25F2NO4C_{22}H_{25}F_{2}NO_{4}, with a molecular weight of approximately 405.435 g/mol . The compound also exists in its hydrochloride form, which has the formula C22H26ClF2NO4C_{22}H_{26}ClF_{2}NO_{4} and a molecular weight of 441.9 g/mol .

Synthesis Analysis

Methods

The synthesis of (-)-Nebivolol involves several key steps, including:

  1. Starting Materials: The process begins with a mixture of diastereomers derived from 2-amino-1-(6-fluoro-2-chromanyl) ethanol.
  2. Separation: The diastereomers are recrystallized and separated to isolate specific enantiomers.
  3. Reactions: Following separation, reactions such as diazotization, halogenation, and cyclization are performed to generate an epoxy intermediate.
  4. Final Steps: The epoxy compound is then reacted with the isolated diastereomer to yield (-)-Nebivolol .

Technical Details

The synthesis can be performed under mild conditions, facilitating industrial-scale production. The purification processes are crucial for ensuring the enantiomeric purity required for therapeutic efficacy .

Molecular Structure Analysis

Structure

The molecular structure of (-)-Nebivolol features a complex arrangement that includes a chromane core with hydroxyl and amino functional groups. This configuration is critical for its interaction with adrenergic receptors.

  • Chemical Structure:
    • SMILES Notation: Cl.O[C@H](CNC[C@@H](O)[C@H]1CCC2=C(O1)C=CC(F)=C2)[C@@H]1CCC2=CC(F)=CC=C2O1
    • InChI Key: JWEXHQAEWHKGCW-VCVZPGOSSA-N .

Data

  • Molecular Weight: 405.435 g/mol
  • Molecular Formula: C22H25F2NO4C_{22}H_{25}F_{2}NO_{4}
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 6 .
Chemical Reactions Analysis

Reactions

(-)-Nebivolol undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydroxylation: Involves the addition of hydroxyl groups to specific carbon atoms.
  2. Glucuronidation: A metabolic pathway where glucuronic acid is conjugated to the drug, enhancing its solubility and excretion.
  3. Dealkylation and Oxidation: These reactions modify the structure to produce inactive metabolites .

Technical Details

The reactions are typically facilitated by specific catalysts or conditions that promote selectivity towards desired products while minimizing by-products.

Mechanism of Action

Process

(-)-Nebivolol functions primarily by blocking beta-1 adrenergic receptors located in the heart, leading to:

  • Decreased Heart Rate: Reduces myocardial contractility and oxygen demand.
  • Vasodilation: The l-enantiomer stimulates beta-3 adrenergic receptors, promoting nitric oxide production and resulting in vasodilation, thereby lowering blood pressure .

Data

Clinical studies indicate that nebivolol provides superior reductions in both systolic and diastolic blood pressure compared to traditional beta blockers like atenolol and propranolol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Melting Point: Approximately 226 °C (438.8 °F) .

Chemical Properties

  • Solubility: Water solubility is low at approximately 0.0403 mg/mL.
  • pKa Values:
    • Strongest Acidic pKa: 13.52
    • Strongest Basic pKa: 8.9
  • LogP (Partition Coefficient): Indicates moderate lipophilicity with values around 2.44 to 3.21 .
Applications

(-)-Nebivolol is primarily utilized in clinical settings for:

Research continues into additional therapeutic applications due to its unique pharmacological properties, including potential benefits in metabolic syndrome management due to its favorable effects on insulin sensitivity and endothelial function .

Molecular Pharmacology of (-)-Nebivolol

Enantiomer-Specific β-Adrenergic Receptor Modulation

(-)-Nebivolol (designated as l-nebivolol or the levo-enantiomer) constitutes one half of the racemic nebivolol mixture, exhibiting pharmacological properties distinct from its (+)-enantiomeric counterpart (d-nebivolol). This enantiomeric divergence underpins the unique cardiovascular profile of nebivolol [2] [10].

Stereoselective Binding Dynamics at β1-Adrenergic Receptors

The d-enantiomer demonstrates high-affinity competitive antagonism at human β1-adrenergic receptors (β1-ARs), with an affinity ~100-fold greater than that of the l-enantiomer [10]. (-)-Nebivolol itself exhibits negligible direct β1-AR blockade, explaining its minimal effect on heart rate reduction in isolation [8] [10]. Stereoselective binding arises from differential interactions within the orthosteric ligand-binding pocket: d-nebivolol's SRRR configuration optimizes hydrogen bonding and hydrophobic contacts with transmembrane helices 3, 5, and 7 of the β1-AR, while the l-enantiomer's RSSS configuration results in suboptimal fitting [8]. This confers the cardioselectivity (β12 ratio >300:1) of racemic nebivolol almost exclusively to the d-enantiomer [4] [10].

Table 1: Enantiomer-Specific Receptor Binding and Functional Profiles

Target Receptor(-)-Nebivolol (l-enantiomer)(+)-Nebivolol (d-enantiomer)Racemic Nebivolol
β1-ARWeak antagonism (Ki > 1 µM)Potent antagonism (Ki ≈ 0.8 nM)Potent antagonism (IC50 ≈ 0.5 nM)
β2-ARNo significant activityModerate antagonism (Ki ≈ 50 nM)Weak antagonism
β3-ARPotent agonism (EC50 ≈ 100 nM)Weak partial agonismModerate agonism
α1-ARNo significant activityModerate antagonism (IC50 ≈ 1 µM)Weak antagonism

Sources: [4] [8] [10]

β3-Adrenergic Agonism and Nitric Oxide Synthase Activation

The most distinctive pharmacological action of (-)-nebivolol is its potent and selective agonism at β3-adrenergic receptors. Activation of endothelial β3-ARs by the l-enantiomer triggers a signaling cascade involving Gαs protein coupling, increased intracellular cAMP, and subsequent protein kinase A (PKA)-dependent phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 [5] [8]. This phosphorylation event, coupled with PKA-mediated dephosphorylation of Thr495, profoundly activates eNOS, markedly increasing nitric oxide (NO) synthesis [3] [5].

Furthermore, (-)-nebivolol enhances NO bioavailability under pathological conditions (e.g., oxidative stress) by inhibiting eNOS uncoupling:

  • Reduction of Superoxide Production: Scavenges reactive oxygen species (ROS) or prevents their generation, reducing peroxynitrite (ONOO⁻)-mediated oxidation of the eNOS cofactor tetrahydrobiopterin (BH4) [6].
  • Stabilization of the eNOS Dimer: Preserves the zinc-thiolate cluster critical for dimeric eNOS stability, preventing monomerization and uncoupling [3].
  • Upregulation of Antioxidant Defenses: Increases expression of endogenous antioxidants (e.g., superoxide dismutase), indirectly protecting NO from inactivation [6].

This β3-AR-mediated eNOS activation and protection by (-)-nebivolol results in sustained endothelium-dependent vasodilation, reduced peripheral vascular resistance, and lowered blood pressure without compromising cardiac output – effects largely absent in conventional β-blockers [2] [5] [10].

Allosteric Modulation of Endothelial Signaling Pathways

Beyond canonical G-protein coupled receptor (GPCR) signaling, (-)-nebivolol exerts allosteric effects on endothelial membrane microdomains and enzyme complexes:

  • Caveolin-1/eNOS Complex Modulation: (-)-Nebivolol disrupts the inhibitory interaction between caveolin-1 and eNOS within endothelial caveolae. This facilitates the calcium/calmodulin-dependent displacement of caveolin-1 from eNOS, relieving basal inhibition and enhancing enzyme activity even at resting intracellular calcium levels [3].
  • AMPK Activation: (-)-Nebivolol stimulates AMP-activated protein kinase (AMPK) in endothelial cells. AMPK directly phosphorylates eNOS at Ser633 and Ser1177, providing a calcium-independent mechanism for sustained eNOS activation, particularly relevant under ischemic or metabolic stress conditions [3].
  • Transcriptional Regulation via KLF-2: Chronic exposure to (-)-nebivolol enhances Kruppel-like factor 2 (KLF-2) expression in endothelial cells exposed to shear stress. KLF-2 acts as a master transcriptional regulator promoting an anti-thrombotic and anti-inflammatory endothelial phenotype, characterized by upregulated eNOS and downregulated endothelin-1 (ET-1) and adhesion molecules (e.g., VCAM-1, ICAM-1) [6].
  • Inhibition of Pathological Gene Expression: Under oxidative stress (e.g., induced by ox-LDL), (-)-nebivolol, but not atenolol, significantly suppresses endothelial expression of genes promoting:
  • Inflammation (IL-6, TNF-α)
  • Thrombosis (Tissue Factor, PAI-1)
  • Vasoconstriction (Endothelin-1)
  • Vascular Remodeling (MMP-2, MMP-9) [6]

Table 2: Endothelial Effects of (-)-Nebivolol vs. Conventional Beta-Blockers

Mechanism/Effect(-)-NebivololConventional Beta-Blockers (e.g., Atenolol, Metoprolol)
eNOS ActivationPotent activation via β3-AR & AMPK; ↑ NO productionMinimal or no direct effect on eNOS/NO
eNOS Uncoupling PreventionYes (↑ BH4 stability, ↓ ROS)No
Antioxidant EffectSignificant (↓ O2⁻, ↓ ONOO⁻)Weak or absent
Anti-inflammatory EffectStrong (↓ IL-6, ↓ TNF-α, ↓ adhesion molecules)Minimal
Endothelium-Dependent VasodilationMarkedAbsent or minimal
Effect on PVRSignificant reductionNeutral or slight increase

Sources: [3] [5] [6]

Pharmacodynamic Interplay Between d- and l-Enantiomers

Racemic nebivolol exerts its full therapeutic effects through a synergistic interplay between its enantiomers, targeting complementary pathways:

  • Hemodynamic Synergy: d-Nebivolol primarily reduces cardiac output via β1-AR blockade (heart rate reduction), while l-nebivolol primarily reduces peripheral vascular resistance (PVR) via NO-mediated vasodilation. The combined effect produces a pronounced and sustained reduction in blood pressure greater than the sum of the individual enantiomer effects and equivalent to high doses of conventional β-blockers, but with superior hemodynamic tolerability (maintained cardiac output, stroke volume) [2] [10].
  • Metabolic and Endothelial Protection: The vasodilatory and antioxidant effects of the l-enantiomer counteract potential negative metabolic effects (e.g., insulin resistance, dyslipidemia) sometimes associated with β1-blockade. l-Nebivolol's enhancement of NO bioavailability improves insulin sensitivity and endothelial function, mitigating concerns often linked to chronic β-blocker therapy [5] [6].
  • Cardiac Load Optimization: d-Nebivolol-mediated reduction in heart rate and myocardial contractility lowers myocardial oxygen demand. Concurrently, l-nebivolol-mediated vasodilation and afterload reduction, coupled with improved coronary endothelial function and NO-mediated vasodilation, enhance myocardial oxygen supply. This dual action optimizes the myocardial oxygen supply/demand ratio, providing anti-ischemic benefits [5] [8].
  • Absence of Compensatory Mechanisms: Conventional β-blockers can trigger compensatory renin release and peripheral vasoconstriction via unopposed α-adrenergic activity or loss of β2-AR-mediated vasodilation. The l-enantiomer's NO-dependent vasodilation directly counteracts this, while d-nebivolol's weak β2-blockade and mild α1-antagonism further prevent compensatory mechanisms, ensuring a smooth antihypertensive response [8] [10].

Properties

Product Name

(-)-Nebivolol

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1

InChI Key

KOHIRBRYDXPAMZ-GPHNJDIKSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.